[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445426
InChI: InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-8-11-19(13-24)14-25(17(3)4)22(27)28-15-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,23H2,1-4H3/t19?,20-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445426

Molecular Formula: C22H35N3O3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C22H35N3O3
Molecular Weight 389.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-8-11-19(13-24)14-25(17(3)4)22(27)28-15-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,23H2,1-4H3/t19?,20-/m0/s1
Standard InChI Key DANWENPQPTYEQU-ANYOKISRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Introduction

IUPAC Name

The systematic IUPAC name for the compound is:
Benzyl [1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methylcarbamate.

Molecular Formula

The molecular formula is C18H28N3O3, indicating it contains 18 carbon atoms, 28 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.

Molecular Weight

The molecular weight of the compound is approximately 333.44 g/mol.

Structural Features

The structure includes:

  • A piperidine ring functionalized at the 3rd position.

  • A carbamic acid ester group.

  • A chiral center at the amino acid moiety derived from (S)-2-amino-3-methylbutanoic acid.

Synthetic Route

The synthesis typically involves:

  • Coupling of (S)-2-amino-3-methylbutanoic acid with a piperidine derivative.

  • Formation of the carbamate ester using benzyl isocyanate or similar reagents.

Analytical Characterization

Common techniques used for characterization include:

  • NMR Spectroscopy: Confirms structural integrity and stereochemistry.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as carbamate and amide bonds.

Pharmacological Potential

Compounds with similar structures are often investigated for:

  • Neurological Applications: Piperidine derivatives are known to interact with neurotransmitter receptors.

  • Antimicrobial Properties: Carbamate esters may exhibit antibacterial or antifungal activity.

Medicinal Chemistry

This compound serves as a scaffold for designing drugs targeting:

  • Central nervous system disorders.

  • Infectious diseases resistant to conventional antibiotics.

Chemical Biology

Its functional groups make it suitable for conjugation with biomolecules, enabling studies in enzyme inhibition or receptor binding assays.

Stability

Carbamate esters may hydrolyze under acidic or basic conditions, requiring careful handling during storage and experimentation.

Further Research

Future studies should focus on:

  • Toxicological Profiling: To assess safety for pharmaceutical use.

  • Pharmacokinetics: To determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationships (SAR): To optimize biological activity through chemical modifications.

This compound represents an exciting avenue for research due to its versatile structure and potential applications in drug discovery and development. Further experimental studies are essential to fully elucidate its properties and therapeutic potential.

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